3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran

Description

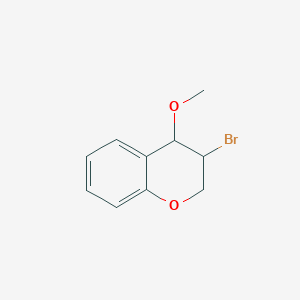

3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is a chromane derivative featuring a bromine atom at position 3 and a methoxy group at position 4 on the benzopyran core. The compound’s molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 259.10 g/mol. Chromane derivatives are notable for their pharmacological activities, including antiplasmodial, antifungal, and serotonin receptor modulation .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-bromo-4-methoxy-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C10H11BrO2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-5,8,10H,6H2,1H3 |

InChI Key |

QEFNHIIYXHHJES-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(COC2=CC=CC=C12)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 4-methoxy-3,4-dihydro-2H-1-benzopyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures. This could include the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DCM or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

Substitution: Formation of 3-substituted-4-methoxy-3,4-dihydro-2H-1-benzopyran derivatives.

Oxidation: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.

Reduction: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran.

Scientific Research Applications

3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and methoxy group may play crucial roles in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of 3-bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran with analogous compounds:

Key Structural and Functional Insights:

Substituent Position and Electronic Effects: The target compound’s bromine at C3 and methoxy at C4 differ from most analogs, where bromine is typically at C6 (e.g., ). Bromine’s electronegativity and bulk may enhance electrophilic reactivity or receptor binding compared to smaller substituents like methyl or methoxy .

Biological Activity Trends: Chromane derivatives with aminoalkyl groups at C6 exhibit antiplasmodial activity against Plasmodium falciparum (IC₅₀ values < 1 µM) . Compounds bearing a 3,4-dihydro-2H-1-benzopyran core show antifungal activity against Fusarium oxysporum (e.g., compound 9 in ) .

Synthesis and Reactivity :

- Brominated benzopyrans are often synthesized via Suzuki coupling () or condensation reactions (). Yields for similar compounds range from 50–71% .

- The target compound’s bromine may introduce challenges in regioselective synthesis, requiring careful optimization of halogenation conditions.

Safety and Handling :

- Benzopyran derivatives are classified for acute toxicity, skin/eye irritation, and respiratory hazards (e.g., ’s compound) . Brominated analogs may pose additional risks due to halogenated byproducts.

Biological Activity

3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is a synthetic compound belonging to the class of benzopyrans, characterized by a fused aromatic and heterocyclic structure. Its molecular formula is , with a molecular weight of approximately 229.1 g/mol. The compound's unique structure, featuring a bromine atom at the 3-position and a methoxy group at the 4-position, enhances its reactivity and potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the bromine atom increases the compound's reactivity, potentially enhancing its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve enzyme inhibition or receptor modulation. For instance, related compounds have demonstrated sub-micromolar cytotoxic activity against tumor cells, indicating that this compound could be a promising candidate for further development in cancer therapy .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dihydro-2H-1-benzopyran | Lacks bromine; less reactive | Limited anticancer activity |

| 3-Bromo-2H-1-benzopyran-2-one | Oxidized form; retains bromine | Enhanced reactivity and potential activity |

| 7-Bromo-3-methoxy-3,4-dihydro-2H-benzopyran | Contains additional methoxy group | Unique biological profile |

Case Studies

- In vitro Studies : In one study, derivatives of benzopyran structures were tested against various cancer cell lines (MCF7, HCT116). Compounds showed IC50 values in the range of , indicating strong cytotoxic effects while exhibiting low toxicity on normal fibroblast cells .

- In vivo Studies : Another study demonstrated that similar bromo derivatives significantly reduced tumor growth in mouse models grafted with human cancer cells (HT1080 and MDA-MB231). The treatment led to marked inhibition of cell invasion in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.